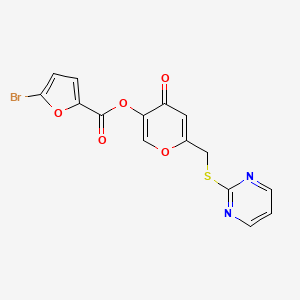

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Description

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate features a 4H-pyran-3-yl core substituted with a pyrimidin-2-ylthio-methyl group at position 6 and a 5-bromofuran-2-carboxylate ester at position 3. The bromofuran-2-carboxylate ester distinguishes it from ML221, which bears a 4-nitrobenzoate ester. This substitution likely impacts solubility, stability, and receptor-binding affinity, as discussed below.

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O5S/c16-13-3-2-11(22-13)14(20)23-12-7-21-9(6-10(12)19)8-24-15-17-4-1-5-18-15/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTUMSHEJGWHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyran ring, followed by the introduction of the pyrimidine and furan moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Antagonism of Apelin Receptor

One of the most notable applications of this compound is its role as an apelin receptor antagonist . Research has demonstrated that derivatives like ML221 , which is closely related to the compound , exhibit significant antagonistic activity against the apelin (APJ) receptor. The IC50 values for ML221 are reported to be 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, showcasing its potency and selectivity over the angiotensin II type 1 (AT1) receptor by more than 37-fold .

Inhibition of Protein Kinases

Research indicates that certain pyran derivatives can inhibit specific protein kinases involved in cancer progression and other diseases. The unique structural features of the compound may allow it to interfere with kinase activity, thus offering a pathway for therapeutic intervention .

Case Study 1: ML221 as an Apelin Receptor Antagonist

In a study published by Maloney et al., ML221 was identified as a functional antagonist of the apelin receptor. This research highlighted its potential use in treating conditions associated with apelin signaling dysregulation, such as obesity and cardiovascular diseases . The study provided insights into the mechanism of action and suggested further exploration into its therapeutic applications.

Case Study 2: Structural Activity Relationship (SAR) Studies

SAR studies involving related compounds have provided valuable information on how modifications to the structure influence biological activity. For instance, variations in substituents on the pyran or furan rings can significantly alter potency and selectivity against various biological targets, guiding future synthetic efforts to optimize efficacy .

Mechanism of Action

The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids, while the furan ring could engage in π-π stacking interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Key Observations:

- ML221 remains the most extensively studied analog, with dual antagonism of cAMP and β-arrestin pathways. Its 4-nitrobenzoate group is critical for APJ binding, as modifications to other substituents (e.g., sulfonates, amides) abolished activity .

- 4-Bromo- and 4-trifluoromethylbenzoate derivatives retained activity, suggesting tolerance for electron-withdrawing groups at the para position of the benzoate ring .

- Physicochemical Properties : ML221’s poor solubility and stability in plasma/microsomes limit its utility . The bromofuran substituent in the target compound may improve solubility due to the furan ring’s polarity, though this remains speculative without experimental data.

Structure-Activity Relationship (SAR) Insights

- Ester Group Sensitivity : The ester moiety is a key determinant of activity. For example:

- Bromofuran vs. Nitrobenzoate : The 5-bromofuran-2-carboxylate group combines a bromine atom (bulky, electron-withdrawing) with a furan ring (smaller and more polar than benzene). This may reduce off-target interactions (e.g., with κ-opioid or benzodiazepine receptors observed in ML221 ) but could compromise APJ affinity if steric hindrance occurs.

Pharmacokinetic and Toxicity Considerations

- ML221: Exhibits moderate permeability in PAMPA assays but is rapidly metabolized in hepatic microsomes . No cytotoxicity was observed in human hepatocytes (>50 μM) .

- Target Compound : The bromofuran group may enhance metabolic stability compared to ML221’s nitrobenzoate, though this requires validation. Bromine’s presence could raise toxicity concerns, necessitating future studies.

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate, commonly referred to as ML221 , is a synthetic compound that has gained attention for its biological activities, particularly as an antagonist of the apelin receptor (APJ). This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ML221 is with a molecular weight of 431.45 g/mol. The compound features a complex structure that includes a pyran ring, a pyrimidine moiety, and a furan carboxylate group, which contribute to its biological activity.

ML221 acts primarily as a functional antagonist of the apelin receptor (APJ). This receptor plays a crucial role in cardiovascular homeostasis and is implicated in various physiological processes, including energy metabolism and gastrointestinal function. The antagonist properties of ML221 were characterized through cell-based assays, demonstrating significant selectivity over related receptors such as the angiotensin II type 1 receptor (AT1) with over 37-fold selectivity .

Biological Assays and Findings

In vitro studies have shown that ML221 exhibits potent antagonistic effects on the APJ receptor:

- IC50 Values : The compound has IC50 values of approximately 0.70 µM and 1.75 µM in cAMP and β-arrestin assays, respectively .

- Selectivity : It showed minimal binding to other G protein-coupled receptors (GPCRs), indicating a specific action on the APJ receptor .

Table 1: Biological Activity Summary of ML221

| Biological Activity | Value | Notes |

|---|---|---|

| IC50 (cAMP assay) | 0.70 µM | Measure of potency against APJ receptor |

| IC50 (β-arrestin assay) | 1.75 µM | Indicates functional antagonism |

| Selectivity | >37-fold over AT1 | High selectivity for APJ compared to AT1 receptor |

| Toxicity | Non-toxic >50 µM | No significant toxicity observed in human hepatocytes |

Case Studies

Recent research has highlighted the potential therapeutic applications of ML221 in various contexts:

- Cardiovascular Disease : Given its role in modulating the apelin/APJ system, ML221 may be beneficial in treating conditions related to cardiovascular dysfunction. Studies indicate that targeting this pathway could help manage heart failure and hypertension .

- Cancer Research : There is emerging evidence that modulation of the apelin/APJ axis can influence tumor growth dynamics. For instance, inhibition of this pathway has been shown to decrease cholangiocarcinoma growth, suggesting potential applications in oncology .

- Metabolic Disorders : The apelin receptor is also involved in energy metabolism regulation, making ML221 a candidate for research into metabolic disorders such as obesity and diabetes .

Q & A

Basic: What synthetic methodologies are reported for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate?

The compound is synthesized via regioselective coupling reactions. Key steps include:

- Thioether linkage formation : Reacting pyrimidin-2-ylthiol with a bromomethyl-substituted pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the (pyrimidin-2-ylthio)methyl group .

- Esterification : Coupling the 5-bromofuran-2-carboxylic acid moiety to the pyran-3-ol group using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity .

Basic: How is the structural characterization of this compound validated?

- 1H/13C NMR : Confirms the presence of the pyrimidine (δ 8.5–9.0 ppm for aromatic protons), pyran-4-one (δ 5.3–6.2 ppm for oxo-protons), and bromofuran (δ 7.1–7.5 ppm) moieties .

- X-ray crystallography : Resolves the planar conformation of the pyranone ring and the spatial orientation of the bromofuran ester .

- HRMS : Validates the molecular formula (C₁₆H₁₁BrN₂O₅S) with <2 ppm mass accuracy .

Advanced: What experimental designs are used to evaluate its APJ receptor antagonism?

- In vitro assays :

- Negative controls : ML221 (a structural analog lacking the bromofuran group) shows reduced antagonism, confirming the critical role of the 5-bromofuran moiety .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies (e.g., IC₅₀ ranging from 50 nM to 200 nM) may arise from:

- Cell line variability : APJ receptor density differences in HEK293 vs. primary endothelial cells .

- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability. Standardizing assay protocols (e.g., 24-hour serum starvation) minimizes variability .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

- Pyrimidine substitution : Replacing sulfur with oxygen reduces antagonism by 10-fold, highlighting the thioether’s role in receptor binding .

- Bromofuran vs. nitrobenzoate : The 5-bromofuran ester (current compound) shows 3x higher selectivity for APJ over related GPCRs compared to the 4-nitrobenzoate analog ML221 .

Advanced: What computational approaches model its interaction with the APJ receptor?

- Docking studies : The bromofuran group occupies a hydrophobic pocket near transmembrane helix 5, while the pyranone forms hydrogen bonds with Tyr¹⁸⁹ .

- MD simulations : Predict stability of the ligand-receptor complex over 100 ns trajectories, with RMSD <2 Å .

Advanced: How to address solubility challenges in in vivo studies?

- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .

- Prodrug strategies : Ester hydrolysis to the carboxylic acid improves aqueous solubility but reduces receptor affinity .

Advanced: What analytical methods validate compound purity and stability?

- HPLC-DAD : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- Forced degradation studies : Exposure to acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions identifies labile ester bonds as primary degradation sites .

Basic: What biological models demonstrate its therapeutic potential?

- Diabetic murine models : Oral administration (10 mg/kg/day) restores blood-testis barrier integrity, suggesting utility in diabetic infertility .

- Cardiovascular studies : Reduces angiotensin II-induced hypertension in rats via APJ-mediated vasodilation .

Advanced: How to optimize pharmacokinetic properties for translational research?

- Metabolic stability : Incubation with liver microsomes identifies cytochrome P450 3A4 as the primary metabolizing enzyme. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases half-life from 2.1 to 4.8 hours .

- Plasma protein binding : >90% binding to albumin necessitates dose adjustment in hypoalbuminemic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.